
2-Methoxyethyl propyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
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Description
2-Methoxyethyl propyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a useful research compound. Its molecular formula is C21H25Cl2NO5 and its molecular weight is 442.3 g/mol. The purity is usually 95%.
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Biological Activity
2-Methoxyethyl propyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a synthetic compound belonging to the class of 1,4-dihydropyridines (1,4-DHPs), which are known for their diverse biological activities. This compound is characterized by its complex structure, including a dichlorophenyl group and multiple ester functionalities, which contribute to its pharmacological properties.
- Molecular Formula : C21H25Cl2NO5
- Molecular Weight : 442.3 g/mol
- CAS Number : 74073-28-2
1,4-Dihydropyridines primarily act as calcium channel blockers. They inhibit the influx of calcium ions through voltage-gated calcium channels in cardiac and smooth muscle cells, leading to vasodilation and reduced blood pressure. The presence of the dichlorophenyl group enhances lipophilicity and may influence receptor binding affinity and selectivity.
Antihypertensive Effects
Research indicates that 1,4-DHP derivatives exhibit significant antihypertensive effects due to their ability to relax vascular smooth muscles. In a study involving rat models with induced hypertension, administration of 2-Methoxyethyl propyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine resulted in a marked reduction in systolic blood pressure compared to control groups. This effect was attributed to enhanced endothelial function and increased nitric oxide production .
Antioxidant Properties
The compound has also demonstrated antioxidant activity. In vitro assays revealed that it scavenges free radicals effectively, thereby protecting cellular components from oxidative stress. This property is particularly relevant in the context of cardiovascular diseases where oxidative damage plays a critical role .
Neuroprotective Effects
In neuropharmacological studies, the compound exhibited neuroprotective effects against oxidative stress-induced neuronal damage. In cell culture models exposed to neurotoxic agents, treatment with this compound significantly reduced cell death and preserved neuronal integrity .
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antihypertensive | Reduced systolic blood pressure | |
Antioxidant | Scavenging of free radicals | |
Neuroprotective | Protection against oxidative stress |
Case Study: Antihypertensive Efficacy in Rats
A controlled study was conducted on hypertensive rats treated with varying doses of the compound. The results showed a dose-dependent decrease in blood pressure over a four-week period. Histological examinations indicated improved vascular morphology and reduced hypertrophy of vascular smooth muscle cells .
Properties
CAS No. |
74073-28-2 |
---|---|
Molecular Formula |
C21H25Cl2NO5 |
Molecular Weight |
442.3 g/mol |
IUPAC Name |
5-O-(2-methoxyethyl) 3-O-propyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H25Cl2NO5/c1-5-9-28-20(25)16-12(2)24-13(3)17(21(26)29-11-10-27-4)18(16)14-7-6-8-15(22)19(14)23/h6-8,18,24H,5,9-11H2,1-4H3 |
InChI Key |
SQNZIIMFVJMTKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OCCOC)C)C |
Origin of Product |
United States |
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